Vistusertib Vistusertib Vistusertib is under investigation for the treatment of Advanced Gastric Adenocarcinoma.
Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Brand Name: Vulcanchem
CAS No.: 1009298-59-2
VCID: VC0548426
InChI: InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
SMILES: CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol

Vistusertib

CAS No.: 1009298-59-2

VCID: VC0548426

Molecular Formula: C25H30N6O3

Molecular Weight: 462.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vistusertib - 1009298-59-2

Description

Mechanism of Action

Vistusertib inhibits the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. Specifically:

  • Dual Inhibition: Targets both mTORC1 and mTORC2 complexes, overcoming limitations of earlier mTOR inhibitors that only targeted mTORC1.

  • Selectivity:

    • IC50_{50} for mTORC2: 78 nM

    • IC50_{50} for mTORC1: 210 nM

  • Additional Targets: Demonstrates activity against PI3K isoforms, P-Akt (IC50_{50}: 80 nM), and pS6 (IC50_{50}: 200 nM) .

This dual inhibition disrupts cancer cell metabolism and signaling pathways, leading to reduced tumor growth and survival.

Investigated Conditions

Vistusertib has been studied in several cancers, including:

  • Breast Cancer

  • Non-Small Cell Lung Cancer

  • Renal Carcinoma

  • Diffuse Large B-Cell Lymphoma

  • Gastric Cancer

  • Neurofibromatosis Type 2 (NF2)-Associated Meningiomas

It has shown promise as both monotherapy and in combination regimens .

Combination with Anastrozole

A phase I/II trial (VICTORIA study) evaluated vistusertib combined with anastrozole in hormone receptor-positive metastatic endometrial cancer:

  • Regimen: Vistusertib (125 mg twice daily, 2 days/week) + Anastrozole (1 mg daily).

  • Outcome: Progression-free rate at 8 weeks was 67.3% in the combination arm compared to 39.1% with anastrozole alone.

  • Adverse Events: Manageable toxicity profile .

Neurofibromatosis Type 2 Meningiomas

A phase II trial investigated vistusertib in NF2 patients with progressive meningiomas:

  • Primary Endpoint: Tumor volume reduction ≥20%.

  • Findings: Modest efficacy observed; further studies are needed to refine patient selection .

Other Trials

Vistusertib has been tested in advanced gastric adenocarcinoma, glioblastoma, and ovarian cancer but faced challenges in achieving consistent efficacy across all tumor types .

Common Adverse Effects

  • Fatigue

  • Nausea

  • Diarrhea

  • Hyperglycemia

Dose Adjustments

Sequential dose reductions were implemented for grade 3 or higher toxicities during trials .

Key Findings

  • Vistusertib demonstrates significant preclinical activity due to its dual inhibition of mTOR pathways.

  • Combination therapies (e.g., with endocrine agents like anastrozole) enhance efficacy in certain cancers.

Challenges

Despite promising results, development has been discontinued for some indications due to limited clinical benefit or adverse effects in late-stage trials .

CAS No. 1009298-59-2
Product Name Vistusertib
Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
IUPAC Name 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide
Standard InChI InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
Standard InChIKey JUSFANSTBFGBAF-IRXDYDNUSA-N
Isomeric SMILES C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C
SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Canonical SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Appearance Yellow solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide
AZD-2014
AZD2014
vistuserti
Reference 1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100. 2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843. 3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136. 4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793.
PubChem Compound 25262792
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :